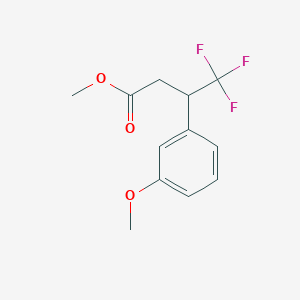
Methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate is an organic compound characterized by the presence of trifluoromethyl and methyloxyphenyl groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate typically involves the esterification of 4,4,4-trifluoro-3-(3-(methyloxy)phenyl)butanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 4,4,4-trifluoro-3-(3-(methyloxy)phenyl)butanoic acid.
Reduction: 4,4,4-trifluoro-3-(3-(methyloxy)phenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate is utilized in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate: Similar in structure but with a hydroxy group instead of a methyloxy group.
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid: Contains a trifluoromethyl group but differs in the overall structure.
Uniqueness
Methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate is unique due to the presence of both trifluoromethyl and methyloxyphenyl groups, which impart distinct chemical properties. Its specific structure allows for unique interactions in chemical and biological systems, making it valuable for research and industrial applications.
Propiedades
Fórmula molecular |
C12H13F3O3 |
|---|---|
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H13F3O3/c1-17-9-5-3-4-8(6-9)10(12(13,14)15)7-11(16)18-2/h3-6,10H,7H2,1-2H3 |
Clave InChI |
IPFZIZJLJDKQCI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(CC(=O)OC)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















